N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring and a benzo[d][1,4]dioxine moiety
Mechanism of Action
Target of Action
It has been synthesized and tested against threeMycobacterium tuberculosis cell lines . This suggests that the compound may target certain proteins or enzymes essential for the survival and proliferation of these bacteria.
Mode of Action
The compound’s mode of action can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This electronic distribution may influence the compound’s interaction with its target, potentially disrupting the normal function of the target and leading to the inhibition of the Mycobacterium tuberculosis cell growth .
Result of Action
The compound has demonstrated inhibitory effects on the growth of Mycobacterium tuberculosis cell lines . This suggests that the compound’s action results in the disruption of essential biological processes within these cells, leading to their inability to proliferate.
Biochemical Analysis
Biochemical Properties
The activities of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This compound interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
This compound has shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Preparation Methods
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 1,3,4-oxadiazole ring: The synthesis begins with the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring.
Introduction of benzo[d][1,4]dioxine moiety: The next step involves the formation of the benzo[d][1,4]dioxine ring through a cyclization reaction of catechol with an appropriate dihalide, such as 1,2-dibromoethane.
Coupling reaction: Finally, the 1,3,4-oxadiazole and benzo[d][1,4]dioxine intermediates are coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired carboxamide compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an antiviral and anticancer agent due to its ability to interact with specific biological targets.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-1,3-benzodioxole-5-carboxamide: This compound shares a similar benzodioxole moiety but lacks the 1,3,4-oxadiazole ring, resulting in different chemical properties and biological activities.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide:
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c18-12-4-1-10(2-5-12)16-20-21-17(25-16)19-15(22)11-3-6-13-14(9-11)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKBUMIFNTZTII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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